molecular formula C13H23NO6 B1281611 (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid CAS No. 75113-71-2

(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid

Cat. No.: B1281611
CAS No.: 75113-71-2
M. Wt: 289.32 g/mol
InChI Key: WZVLJRPOVUCTFZ-SECBINFHSA-N
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Description

(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid (CAS: 75113-71-2) is a chiral, Boc-protected amino acid derivative with the molecular formula C₁₃H₂₃NO₆ and a molar mass of 289.33 g/mol. It features a tert-butoxycarbonyl (Boc) group protecting the amino moiety and an octanedioic acid backbone. This compound is primarily employed in peptide synthesis to protect amino groups during solid-phase or solution-phase reactions . Its stereospecificity (R-configuration) makes it critical for synthesizing enantiomerically pure pharmaceuticals and bioactive peptides .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVLJRPOVUCTFZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512184
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75113-71-2
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Unfortunately, the specific targets of BOC-D-2-Aminosuberic Acid are not well-documented in the available literature. This compound is a derivative of aminosuberic acid, which is an amino acid. Amino acids are known to interact with a variety of targets in the body, including enzymes, receptors, and transport proteins. The specific targets of boc-d-2-aminosuberic acid remain to be identified.

Mode of Action

The mode of action of BOC-D-2-Aminosuberic Acid is also not well-documented. As a derivative of aminosuberic acid, it may interact with its targets in a similar manner to other amino acids. This could involve binding to active sites on enzymes or receptors, or being transported across cell membranes. The addition of the BOC (tert-butoxycarbonyl) group may alter the compound’s interactions with its targets.

Pharmacokinetics

The pharmacokinetics of BOC-D-2-Aminosuberic Acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. As an amino acid derivative, it may be absorbed in the gut and distributed throughout the body via the bloodstream. The BOC group may influence its metabolism and excretion.

Action Environment

The action of BOC-D-2-Aminosuberic Acid could potentially be influenced by a variety of environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature. The BOC group may also influence the compound’s stability.

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, also known as Boc-L-lysine, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of octanedioic acid. The chemical structure can be represented as follows:

Boc Lysine H2NC(O)C8H15COOH\text{Boc Lysine }H_2N-C(O)-C_8H_{15}-COOH

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It participates in various metabolic pathways, influencing protein synthesis and enzyme activity. The Boc group serves as a protective moiety that enhances the stability and solubility of the compound, allowing for better interaction with biological targets.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that derivatives of octanedioic acid exhibit antimicrobial properties against various bacterial strains. For instance, modifications in the hydrophobic tail of octanedioic acid have been linked to increased activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • Research indicates that amino acid derivatives can inhibit specific cancer cell lines by interfering with their metabolic pathways. For example, compounds similar to this compound have demonstrated micromolar inhibition against key mitotic proteins in cancer cells, leading to increased multipolarity and cell death .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to act as a covalent inhibitor for various enzymes. For instance, it has shown potential in inhibiting glyceraldehyde 3-phosphate dehydrogenase (GAPDH), an enzyme crucial for glycolysis in Plasmodium falciparum, which could contribute to antimalarial strategies .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of octanedioic acid derivatives against Klebsiella pneumoniae. The results indicated that increasing the hydrophobic character of the compound significantly enhanced its minimum inhibitory concentration (MIC), suggesting that structural modifications can optimize antimicrobial activity .

Study 2: Anticancer Activity

In a high-throughput screening assay, a related compound demonstrated potent inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle formation in cancer cells. The study reported that treatment with this compound led to significant induction of multipolar spindles in centrosome-amplified cancer cells, highlighting its potential as a novel anticancer agent .

Research Findings Summary Table

Biological Activity Mechanism Reference
AntimicrobialDisruption of bacterial cell membranes
AnticancerInhibition of mitotic spindle formation
Enzyme InhibitionCovalent binding to GAPDH

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-2-((tert-Butoxycarbonyl)amino)octanedioic Acid

  • CAS Number : 66713-87-9
  • Molecular Formula: C₁₃H₂₃NO₆ (identical to the R-enantiomer)
  • Key Difference : The S-configuration at the chiral center alters its optical activity and biological interactions.
  • Applications : While chemically similar, the S-enantiomer may exhibit divergent binding affinities in chiral environments, such as enzyme-active sites or receptor targets. This is critical in drug development, where enantiomeric purity impacts efficacy and toxicity .

Boc-Protected Amino Acids with Varied Backbones

(R)-2-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic Acid
  • CAS Number : 80102-27-8
  • Molecular Formula: C₁₆H₂₁NO₄
  • Key Differences: Shorter carbon chain (propanoic acid vs. octanedioic acid). Aromatic p-tolyl substituent enhances lipophilicity, influencing membrane permeability in drug candidates.
  • Applications : Used in synthesizing tyrosine analogs or small-molecule inhibitors targeting hydrophobic binding pockets .
(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic Acid
  • CAS Number : 721927-50-0
  • Molecular Formula : C₁₂H₂₂N₂O₅
  • Key Differences: Pentanoic acid backbone with a dimethylamino-oxo group. The oxopentanoic moiety introduces ketone functionality, enabling conjugation or chelation in metal-catalyzed reactions.
  • Applications: Potential use in prodrug design or as a ligand for catalytic systems .

Complex Peptide Derivatives with Multiple Boc Groups

  • Example: (R)-4-((R)-4-((R)-4-amino-5-(tert-butoxy)-5-oxopentanamido)-5-(tert-butoxy)-5-oxopentanamido)-5-(tert-butoxy)-5-oxopentanoic Acid
  • Molecular Weight : ~573.6 g/mol (LC-MS: 574 [M+H]⁺)
  • Key Differences: Three Boc-protected amino groups and a branched peptide chain. Higher molecular complexity and steric hindrance limit its use in linear peptide synthesis but enhance stability in protease-rich environments.
  • Applications : Designed for advanced drug delivery systems or multivalent antigen presentation in vaccines .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Applications
(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid 75113-71-2 C₁₃H₂₃NO₆ 289.33 Boc, octanedioic acid Peptide synthesis, amino protection
(S)-2-((tert-Butoxycarbonyl)amino)octanedioic acid 66713-87-9 C₁₃H₂₃NO₆ 289.33 Boc, octanedioic acid (S-config.) Chiral drug intermediates
(R)-2-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid 80102-27-8 C₁₆H₂₁NO₄ 291.35 Boc, p-tolyl, propanoic acid Hydrophobic ligand synthesis
(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid 721927-50-0 C₁₂H₂₂N₂O₅ 274.31 Boc, dimethylamino, oxopentanoic Prodrugs, chelation
(R)-4-((R)-4-((R)-4-amino-5-(tert-butoxy)-5-oxopentanamido)...pentanoic acid N/A (Patent) C₂₄H₃₉N₃O₁₂ ~573.6 Multiple Boc groups, peptide chain Drug delivery, vaccines

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